molecular formula C13H19N B13168252 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole

3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole

Cat. No.: B13168252
M. Wt: 189.30 g/mol
InChI Key: VIQXTCXDNDGURQ-UHFFFAOYSA-N
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Description

3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole is an organic compound belonging to the class of indoles. Indoles are bicyclic ring systems consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses hydrazine derivatives and ketones under acidic conditions. For instance, the reaction of 3,3-diethyl-2-butanone with phenylhydrazine in the presence of an acid catalyst can yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

  • 1H-Indole, 2,3-dihydro-1-methyl-
  • 1H-Indole, 2,3-dihydro-
  • 3,3-Dimethyl-2,3-dihydro-1H-indole

Comparison: 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, the presence of ethyl and methyl groups at specific positions can enhance its lipophilicity and potentially alter its interaction with biological targets .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3,3-diethyl-5-methyl-1,2-dihydroindole

InChI

InChI=1S/C13H19N/c1-4-13(5-2)9-14-12-7-6-10(3)8-11(12)13/h6-8,14H,4-5,9H2,1-3H3

InChI Key

VIQXTCXDNDGURQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)C)CC

Origin of Product

United States

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